molecular formula C25H15ClN2O2S B7701760 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7701760
M. Wt: 442.9 g/mol
InChI Key: RDDYHSIZAWGLEA-PXLXIMEGSA-N
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Description

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a chlorophenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Oxazolone Ring: The oxazolone ring can be synthesized by the cyclization of an amino acid derivative with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the oxazolone ring, potentially leading to the formation of dihydroquinoline or reduced oxazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core and have similar biological activities.

    Oxazolone Derivatives: Compounds such as oxazolone-based peptides are structurally similar and have applications in medicinal chemistry.

Uniqueness

What sets (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one apart is its combination of a quinoline core, a chlorophenyl group, and an oxazolone ring. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple fields.

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClN2O2S/c26-19-10-12-20(13-11-19)31-24-18(14-17-8-4-5-9-21(17)28-24)15-22-25(29)30-23(27-22)16-6-2-1-3-7-16/h1-15H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDYHSIZAWGLEA-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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